N-(3-chloro-4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a tetrazole ring, a phenyl group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Acetamide Formation: The tetrazole intermediate is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Substitution Reaction: The final step involves the substitution of the acetamide with 3-chloro-4-methylphenylamine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(5-methyltetrazol-2-yl)acetamide
- N-(3-chloro-4-methylphenyl)-2-(5-ethyltetrazol-2-yl)acetamide
- N-(3-chloro-4-methylphenyl)-2-(5-propyltetrazol-2-yl)acetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide is unique due to the specific substitution pattern on the phenyl ring and the presence of the tetrazole moiety. These structural features can impart distinct chemical and biological properties, making it a compound of interest for further study.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-11-7-8-13(9-14(11)17)18-15(23)10-22-20-16(19-21-22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRUHUBRHILKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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